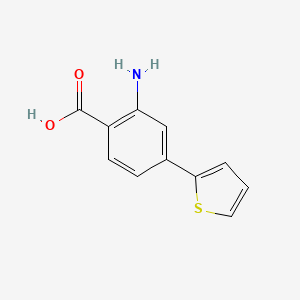

2-Amino-4-(thiophen-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-(thiophen-2-yl)benzoic acid is a chemical compound with the molecular formula C11H9NO2S . It is also known by its synonyms 2-amino-4-thiophen-2-yl benzoic acid and 2-amino-4-2-thienyl benzoic acid . This compound is part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group and a thiophen-2-yl group, and a carboxylic acid group . The InChI Key for this compound is RWXQPMJFVHLSST-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiophene derivatives are known to undergo a variety of reactions. For example, they can participate in [3+2] cycloaddition reactions with alkynes . They can also undergo condensation reactions with thioglycolic acid derivatives to generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 229°C to 232°C . Its molecular weight is 219.26 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthetic Pathways and Derivatives : The synthesis of 2-Amino-4-(thiophen-2-yl)benzoic acid derivatives has been explored for potential applications in plant growth regulation and material science. The compound's derivatives have been synthesized through multi-step reactions, showcasing their utility in creating novel compounds with potential biological or chemical activity (Teitei, 1980).

Development of Fluorescence Probes : Novel fluorescence probes have been designed and synthesized to selectively detect highly reactive oxygen species (hROS), such as hydroxyl radicals and reactive intermediates of peroxidase, highlighting the compound's utility in developing tools for biological and chemical studies (Setsukinai et al., 2003).

Green Synthesis and Corrosion Inhibition : Research into the green synthesis of thiophen-2-yl derivatives has demonstrated their effectiveness as corrosion inhibitors, showcasing an application in materials science, particularly in protecting metals from corrosion (Singh et al., 2018).

Material Science and Photovoltaics

Dye-Sensitized Solar Cells (DSSCs) : Studies on the application of thiophen-2-yl derivatives in dye-sensitized solar cells have shown significant potential. These compounds, used as dyes in DSSCs, have contributed to achieving high power conversion efficiencies, demonstrating the role of thiophen-2-yl-based compounds in improving renewable energy technologies (Robson et al., 2013).

Biological Studies

Carbonic Anhydrase Inhibitors : Research has also focused on the synthesis of sulfonamides incorporating a thiophen-2-yl scaffold, showing strong affinity towards carbonic anhydrase isozymes. These compounds have been studied for their potential in lowering intraocular pressure, illustrating the biomedical applications of thiophen-2-yl derivatives (Casini et al., 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

For instance, thiazole derivatives have been associated with a range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-Amino-4-(thiophen-2-yl)benzoic acid may have similar pharmacokinetic properties.

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

2-amino-4-thiophen-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXQPMJFVHLSST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2766281.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2766302.png)

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2766304.png)